Ethyl benzo[d]thiazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl benzo[d]thiazole-5-carboxylate and related compounds involves cyclization reactions of thioamides with chloroacetoacetate, achieving yields above 60% (Tang Li-jua, 2015). Another approach includes the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate, characterized by spectroscopic methods (Muhammad Haroon et al., 2018).
Molecular Structure Analysis
Detailed molecular structure analysis is conducted using density functional theory (DFT), revealing optimized geometries and confirming hydrogen bonding sites within the molecule. Studies include vibrational assignments, bond lengths, angles, and chemical shifts, providing a comprehensive understanding of the compound's structure (Muhammad Haroon et al., 2018).
Chemical Reactions and Properties
Ethyl benzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including interactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives, leading to the formation of new compounds with potential biological activities. These reactions are facilitated by different solvents and conditions, highlighting the compound's reactivity and versatility (H. M. Mohamed, 2021).
Physical Properties Analysis
The physical properties of ethyl benzo[d]thiazole-5-carboxylate derivatives are analyzed through crystallography, revealing their crystalline structure and intermolecular interactions. Hirshfeld surface analysis and DFT calculations further elucidate the compound's molecular packing and electrostatic potential map, indicating electrophilic and nucleophilic sites (P. Akhileshwari et al., 2021).
Chemical Properties Analysis
The chemical properties of ethyl benzo[d]thiazole-5-carboxylate and its derivatives are characterized by their spectroscopic features, reactivity patterns, and potential for forming hydrogen bonds. These properties are crucial for understanding the compound's behavior in various chemical environments and its applications in synthesis and drug design (S. Madan Kumar et al., 2020).
Scientific Research Applications
Synthesis and Derivative Formation
Ethyl benzo[d]thiazole-5-carboxylate serves as a foundational compound in the synthesis of various derivatives with potential applications in scientific research. For instance, it has been utilized in the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through reactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives. These derivatives were synthesized using room temperature reactions in ethyl alcohol (EtOH) and triethylamine (TEA) solutions, showcasing the compound's versatility in generating diverse chemical structures with potential for further exploration in scientific research (H. M. Mohamed, 2021).
Biological Properties and Applications
In another study, the interaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine led to the synthesis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. This compound, after further reactions, produced derivatives that exhibited significant antibacterial and antifungal activities, highlighting the potential of ethyl benzo[d]thiazole-5-carboxylate derivatives in developing new antimicrobial agents (S. Shafi, R. Rajesh, S. Senthilkumar, 2021).
Optical and Electronic Properties
Moreover, the synthesis of novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives from ethyl benzo[d]thiazole-5-carboxylate and their subsequent evaluation as potential anticancer agents further demonstrate the compound's utility in medicinal chemistry. These derivatives have shown promising cytotoxicity against human cancer cell lines, indicating their potential in cancer therapy research (L. Nagarapu, Satheeshvarma Vanaparthi, Rajashaker Bantu, C. Ganesh Kumar, 2013).
Material Science and Photophysical Applications
Furthermore, the development of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery emphasizes the role of ethyl benzo[d]thiazole-5-carboxylate derivatives in synthetic and medicinal chemistry. These building blocks can be substituted at various positions, offering extensive possibilities for chemical space exploration around the molecule, potentially leading to the discovery of new therapeutic agents (Martina Durcik, Žan Toplak, Nace Zidar, J. Ilaš, A. Zega, D. Kikelj, L. P. Mašič, T. Tomašič, 2020).
properties
IUPAC Name |
ethyl 1,3-benzothiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBYCGYHRQGYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442418 | |
Record name | Ethyl benzo[d]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl benzo[d]thiazole-5-carboxylate | |
CAS RN |
103261-70-7 | |
Record name | Ethyl 5-benzothiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103261-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl benzo[d]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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